Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)-
CAS No.: 149757-22-2
Cat. No.: VC11512278
Molecular Formula: C6H4Br2F5NS
Molecular Weight: 377
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149757-22-2 |
|---|---|
| Molecular Formula | C6H4Br2F5NS |
| Molecular Weight | 377 |
| IUPAC Name | 2,6-dibromo-4-(pentafluoro-λ6-sulfanyl)aniline |
| Standard InChI | InChI=1S/C6H4Br2F5NS/c7-4-1-3(2-5(8)6(4)14)15(9,10,11,12)13/h1-2H,14H2 |
| SMILES | C1=C(C=C(C(=C1Br)N)Br)S(F)(F)(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound is systematically named 2,6-dibromo-4-(pentafluoro-λ⁶-sulfanyl)aniline according to IUPAC conventions. Its molecular formula () reflects a phenyl ring substituted with two bromine atoms at the 3 and 5 positions, an amino group at the 4 position, and a pentafluorosulfanyl (-SF₅) group at the 1 position. The (OC-6-21) notation indicates its octahedral coordination geometry around the sulfur atom, a hallmark of λ⁶-sulfuranes.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 149757-22-2 |
| Molecular Weight | 377 g/mol |
| SMILES | C1=C(C=C(C(=C1Br)N)Br)S(F)(F)(F)(F)F |
| InChI | InChI=1S/C6H4Br2F5NS/c7-4-1-3(2-5(8)6(4)14)15(9,10,11,12)13/h1-2H,14H2 |
| Purity | 95% |
| PubChem CID | 19384449 |
Spectroscopic and Crystallographic Data
While experimental crystallographic data for this compound remain unpublished, its SMILES and InChI descriptors suggest a planar phenyl ring with substituents arranged in a para-ortho configuration relative to the amino group. The -SF₅ group adopts a trigonal bipyramidal geometry, as observed in analogous λ⁶-sulfuranes. Computational models predict strong intramolecular hydrogen bonding between the amino group and neighboring bromine atoms, stabilizing the molecular conformation.
Synthetic Methodologies
Proposed Synthesis Pathways
The synthesis of Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- likely involves sequential functionalization of an aniline precursor. A plausible route includes:
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Bromination: Direct bromination of 4-nitroaniline using bromine () or bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions .
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Reduction: Reduction of the nitro group to an amine using catalytic hydrogenation or tin(II) chloride.
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Sulfur Incorporation: Reaction with pentafluorosulfur chloride () under electrophilic aromatic substitution conditions, facilitated by the amino group’s activating effect.
Table 2: Key Reaction Steps and Reagents
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| Bromination | , FeCl₃, DCM, 0°C | 3,5-dibromo-4-nitroaniline |
| Reduction | , Pd/C, ethanol, RT | 3,5-dibromo-4-aminophenol |
| Sulfurylation | , AlCl₃, DCM, reflux | Target compound |
Challenges in Synthesis
The steric bulk of the -SF₅ group and electron-withdrawing effects of bromine atoms may hinder electrophilic substitution. Alternative strategies, such as Ullmann coupling or transition-metal-catalyzed cross-coupling, could mitigate these issues. For instance, palladium-catalyzed coupling of a pre-sulfurated fragment with a dibrominated aryl halide has been effective in analogous systems .
Electronic and Reactivity Profiles
Electronic Effects of Substituents
The -SF₅ group is a strong electron-withdrawing moiety (), while the amino group () acts as an electron donor. This push-pull configuration polarizes the aromatic ring, enhancing reactivity toward nucleophilic and electrophilic agents at specific positions. Bromine atoms further modulate electronic density, creating a unique reactivity landscape.
Predicted Reaction Pathways
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Nucleophilic Aromatic Substitution: The electron-deficient ring facilitates substitution at the 2 and 6 positions, where bromine atoms may be replaced by nucleophiles (e.g., -OH, -SH) .
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Oxidative Coupling: The amino group could participate in oxidative coupling reactions, forming dimers or polymers under conditions similar to those used for polyaniline synthesis .
Future Research Directions
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Synthesis Optimization: Develop catalytic methods to improve yield and selectivity, particularly for the sulfurylation step .
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Applications in Catalysis: Explore use as a ligand in transition-metal complexes for cross-coupling reactions .
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Computational Studies: Perform DFT calculations to predict reaction pathways and electronic properties.
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